

# Vinbarbital: A Technical Guide to its Toxicological and Safety Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vinbarbital**  
Cat. No.: **B10784607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the available toxicological and safety data for **Vinbarbital**, an intermediate-acting barbiturate. Due to the limited availability of data specifically for **Vinbarbital**, this report supplements known values with information extrapolated from the broader class of barbiturates, providing a robust framework for risk assessment. This document summarizes key quantitative toxicological data, details relevant experimental protocols based on established international guidelines, and visualizes critical biological pathways to support further research and development.

## Introduction

**Vinbarbital**, a derivative of barbituric acid, has been utilized for its sedative and hypnotic properties. As with all barbiturates, a thorough understanding of its toxicological profile is paramount for safe handling, research, and any potential therapeutic development. This guide aims to consolidate the existing safety data on **Vinbarbital** and provide a framework for interpreting this information within the context of the broader barbiturate class.

## Quantitative Toxicological Data

The available quantitative toxicological data for **Vinbarbital** is limited primarily to acute toxicity studies. The following table summarizes the reported median lethal dose (LD50) values.

| Test Parameter | Species | Route of Administration | Value     | Reference           |
|----------------|---------|-------------------------|-----------|---------------------|
| LD50           | Mouse   | Intraperitoneal         | 180 mg/kg | <a href="#">[1]</a> |
| LD50           | Mouse   | Oral                    | 190 mg/kg | <a href="#">[1]</a> |

Note: The lack of comprehensive quantitative data for chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for **Vinbarbital** necessitates a cautious approach to risk assessment, relying on the known toxicological profile of the barbiturate class.

## Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on **Vinbarbital** are not readily available in the public domain. Therefore, this section outlines generalized protocols for key toxicological assays based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH). These protocols serve as a reference for the design and interpretation of toxicological studies for barbiturates like **Vinbarbital**.

### Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential test that uses a minimal number of animals to estimate the LD50.

- **Test Animals:** Typically, a single sex of a rodent species (e.g., female rats or mice) is used.
- **Housing and Acclimatization:** Animals are housed in appropriate conditions with a standard diet and water ad libitum and are acclimatized for at least 5 days before the study.
- **Dosing:** A single animal is dosed with the test substance at a starting dose level. The starting dose is selected based on available information about the substance's toxicity.
- **Observation:** The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are the first few hours post-dosing and then daily.

- Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The interval between doses is typically 48 hours.
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

## Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)  
[\[6\]](#)

- Test Strains: A set of at least five strains of *Salmonella typhimurium* and *Escherichia coli* are used, which have been selected to detect various types of point mutations.[\[2\]](#)
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic in vivo metabolism.[\[2\]](#)
- Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and plated on a minimal agar medium.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) compared to the negative control.

## In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

This test assesses the potential of a substance to cause chromosomal damage.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Test Animals: Typically, mice or rats are used.[\[8\]](#)[\[9\]](#)
- Dosing: The test substance is administered to the animals, usually via the intended clinical route or a route that ensures systemic exposure. At least three dose levels are tested.

- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.[8]
- Slide Preparation and Analysis: The collected cells are processed and stained to visualize micronuclei in immature erythrocytes. A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.[7][8]

## Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.[12][13][14][15]

- Test Animals: Rats are the preferred species. Both sexes are used.[12][15]
- Dosing: The test substance is administered daily via the oral route (e.g., gavage, in feed, or drinking water) for 90 days. At least three dose levels and a control group are used.[12]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
- Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.
- Endpoints: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

## Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the developing embryo and fetus.[16][17][18][19]

- **Test Animals:** Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).[17]
- **Dosing:** Pregnant females are dosed with the test substance daily during the period of organogenesis.
- **Maternal Evaluation:** Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
- **Fetal Evaluation:** Near term, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
- **Endpoints:** The study evaluates maternal toxicity, embryofetal death, and fetal abnormalities to determine the potential teratogenicity of the substance.[17]

## Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

This study provides information on the effects of a substance on male and female reproductive performance and on the offspring.[17][20][21][22][23][24]

- **Test Animals:** The rat is the preferred species.[20][21]
- **Study Design:** The test substance is administered to the parental (P) generation for a period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are then selected and administered the test substance through their maturation, mating, and production of a second (F2) generation.
- **Endpoints:** A wide range of reproductive and developmental parameters are evaluated, including fertility indices, gestation length, litter size, pup viability, growth, and sexual development. Histopathology of reproductive organs is also performed. The study aims to identify any adverse effects on reproduction and development across two generations.[21]

## Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for barbiturates, including **Vinbarbital**, is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[25][26][27][28][29] Additionally, barbiturates can inhibit the excitatory neurotransmitter glutamate by blocking AMPA receptors.[30] More recent research has also highlighted the impact of barbiturates on mitochondrial function.[1][31][32][33][34]

## GABAergic and Glutamatergic Signaling



[Click to download full resolution via product page](#)

Caption: **Vinbarbital**'s dual action on GABA-A and AMPA receptors.

## Mitochondrial Respiration Pathway

Barbiturates have been shown to inhibit Complex I of the mitochondrial electron transport chain, which can lead to decreased ATP production and increased oxidative stress, potentially contributing to their neurotoxic effects.

[Click to download full resolution via product page](#)

Caption: Inhibition of mitochondrial Complex I by **Vinbarbital**.

## Metabolism

The metabolism of barbiturates primarily occurs in the liver through the cytochrome P450 (CYP450) enzyme system.<sup>[30]</sup> While specific data for **Vinbarbital** is scarce, the general metabolic pathways for barbiturates involve oxidation of the substituents at the C5 position, N-

dealkylation, and subsequent conjugation with glucuronic acid for excretion.[35][36][37][38] Key enzymes involved in barbiturate metabolism include CYP2C9 and CYP2C19.[30][39][40][41][42]



[Click to download full resolution via product page](#)

Caption: General metabolic pathway of barbiturates like **Vinbarbital**.

## Conclusion

The available data on **Vinbarbital** indicate a toxicological profile consistent with other intermediate-acting barbiturates. The primary concerns are central nervous system depression,

potential for dependence, and acute toxicity at high doses. The lack of specific, in-depth studies on chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for **Vinbarbital** underscores the need for caution and suggests that assessments should be guided by the broader knowledge of the barbiturate class. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and drug development professionals to design future studies and better understand the potential risks associated with **Vinbarbital**. Further research is warranted to fill the existing data gaps and provide a more complete safety profile for this compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. nib.si [nib.si]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. inotiv.com [inotiv.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 13. ask-force.org [ask-force.org]
- 14. oecd.org [oecd.org]

- 15. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. oecd.org [oecd.org]
- 17. ecetoc.org [ecetoc.org]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
- 24. scialliconsulting.com [scialliconsulting.com]
- 25. scribd.com [scribd.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. GABA Receptors | PDF [slideshare.net]
- 30. Barbiturate - Wikipedia [en.wikipedia.org]
- 31. Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death | Journal of Neuroscience [jneurosci.org]
- 32. [Possible biochemical mechanism of the toxic effects of barbiturates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. jneurosci.org [jneurosci.org]
- 34. researchgate.net [researchgate.net]
- 35. Oxidation of barbiturates and the glucuronidation of 1-naphthol in perfused rat liver and in microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Metabolic Fate of Drugs: Barbiturates and Closely Related Compounds | Annual Reviews [annualreviews.org]
- 37. Differentiation of the barbiturate stimulation of the glucuronic acid pathway from de novo enzyme synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 39. Active-site characteristics of CYP2C19 and CYP2C9 probed with hydantoin and barbiturate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Population estimation of the effects of cytochrome P450 2C9 and 2C19 polymorphisms on phenobarbital clearance in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vinbarbital: A Technical Guide to its Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10784607#toxicology-and-safety-data-for-vinbarbital]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)